molecular formula C11H13NO2 B3085453 N-[(2-methoxyphenyl)methyl]prop-2-enamide CAS No. 1155978-96-3

N-[(2-methoxyphenyl)methyl]prop-2-enamide

Cat. No.: B3085453
CAS No.: 1155978-96-3
M. Wt: 191.23 g/mol
InChI Key: DPBPTPKMLQTSMX-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]prop-2-enamide is an organic compound with the molecular formula C11H13NO2. It is also known by its IUPAC name, N-(2-methoxybenzyl)acrylamide. This compound is characterized by the presence of an amide group attached to a benzene ring substituted with a methoxy group and an acrylamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]prop-2-enamide typically involves the reaction of 2-methoxybenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methoxybenzylamine+acryloyl chlorideThis compound+HCl\text{2-methoxybenzylamine} + \text{acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-methoxybenzylamine+acryloyl chloride→this compound+HCl

The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-[(2-hydroxyphenyl)methyl]prop-2-enamide.

    Reduction: The amide group can be reduced to an amine group, resulting in the formation of N-[(2-methoxyphenyl)methyl]prop-2-enamine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents like halogens (Cl2, Br2) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: N-[(2-hydroxyphenyl)methyl]prop-2-enamide.

    Reduction: N-[(2-methoxyphenyl)methyl]prop-2-enamine.

    Substitution: N-[(2-halophenyl)methyl]prop-2-enamide (where halo represents Cl, Br, etc.).

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of polymers and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amide moiety play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and hydrophobic interactions with its target, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)prop-2-enamide
  • N-(2,2-dimethoxyethyl)prop-2-enamide
  • N-(2-hydroxyphenyl)methyl]prop-2-enamide

Uniqueness

N-[(2-methoxyphenyl)methyl]prop-2-enamide is unique due to the presence of the methoxy group at the ortho position relative to the amide group. This structural feature influences its reactivity and binding properties, making it distinct from other similar compounds. The ortho-methoxy group can participate in intramolecular hydrogen bonding, which can affect the compound’s stability and reactivity.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-11(13)12-8-9-6-4-5-7-10(9)14-2/h3-7H,1,8H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBPTPKMLQTSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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